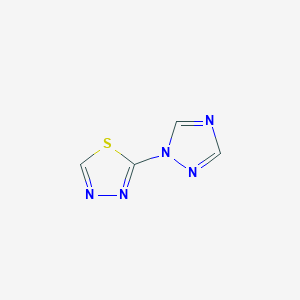
2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains both triazole and thiadiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Mécanisme D'action
Target of Action
The primary target of 2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole and its derivatives is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes, including the growth and development of certain types of cancer cells .
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . Specifically, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the enzyme . This interaction inhibits the enzyme’s activity, thereby disrupting the biosynthesis of estrogens .
Biochemical Pathways
By inhibiting the aromatase enzyme, this compound disrupts the conversion of androgens to estrogens . This disruption can lead to a decrease in estrogen levels, which may inhibit the growth of estrogen-dependent cancer cells .
Result of Action
The inhibition of the aromatase enzyme by this compound can lead to a decrease in estrogen levels . This decrease can potentially inhibit the growth of estrogen-dependent cancer cells, making this compound a promising candidate for anticancer therapy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors While specific details are not available, it is known that factors such as pH, temperature, and the presence of other substances can affect the activity of many drugs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions to form the thiadiazole ring. Subsequently, the triazole ring is introduced through cyclization reactions involving hydrazine derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and other advanced technologies can further improve the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thione.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazole or thiadiazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .
Applications De Recherche Scientifique
2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazole and thiadiazole derivatives, such as:
1,2,4-Triazole: Known for its antifungal and antimicrobial properties.
1,3,4-Thiadiazole: Exhibits a wide range of biological activities, including anticancer and antimicrobial effects.
Uniqueness
2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole is unique due to the combination of both triazole and thiadiazole rings in its structure, which imparts a broader spectrum of biological activities compared to compounds containing only one of these rings. This dual functionality makes it a versatile compound in medicinal chemistry and other scientific research fields .
Propriétés
IUPAC Name |
2-(1,2,4-triazol-1-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5S/c1-5-2-9(7-1)4-8-6-3-10-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTCVYKYOAOSGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)C2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-[(4-chlorophenyl)({[(3-fluoro-4-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate](/img/structure/B6513338.png)
![3-methyl-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-1,2-oxazole-5-carboxamide](/img/structure/B6513340.png)
![4-(4-methoxyphenyl)-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,15-tetraen-6-one](/img/structure/B6513343.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide](/img/structure/B6513358.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-nitrobenzamide](/img/structure/B6513365.png)
![N-(4-methylphenyl)-2-{[4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6513378.png)

![1-[(4-chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6513385.png)
![N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B6513402.png)
![4-{1-[(3-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6513412.png)
![ethyl 5-{[(4-bromophenyl)formohydrazido]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B6513418.png)
![N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide](/img/structure/B6513424.png)
